9,21-Dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate, commonly known as 16-epi-Mometasone Furoate, is a synthetic glucocorticoid with potent anti-inflammatory properties. It is primarily used in the treatment of various inflammatory and allergic conditions. The compound is classified as a steroid and falls under the category of corticosteroids, which are widely utilized in medical applications for their ability to modulate immune responses and reduce inflammation.
The synthesis of 9,21-Dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate typically involves multi-step organic reactions. These methods may include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity. Advanced techniques like chromatography may be employed for purification.
The molecular structure of 9,21-Dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate features a complex steroid framework with specific functional groups that contribute to its pharmacological action.
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@@]3(Cl)[C@@H](O)C[C@]2(C)[C@@]1(OC(=O)c5occc5)C(=O)CCl
InChI=1S/C27H30Cl2O6/c1-15...
This notation provides a way to represent the molecular structure in a text format that can be used in computational chemistry applications.
9,21-Dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate can undergo various chemical reactions typical for glucocorticoids:
These reactions often involve catalysts or specific reagents to facilitate transformations while maintaining the integrity of the steroid core structure.
The mechanism of action for 9,21-Dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate involves binding to glucocorticoid receptors in target cells:
This process results in decreased expression of pro-inflammatory cytokines and increased expression of anti-inflammatory proteins.
The physical properties of 9,21-Dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate include:
Key chemical properties include:
Relevant analyses may involve spectroscopic methods (NMR, IR) for structural confirmation and purity assessment .
9,21-Dichloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate is utilized in various scientific contexts:
This compound exemplifies the complexity and utility of synthetic steroids in modern medicine.
The development of this compound parallels key milestones in glucocorticoid pharmacology. Early agents like cortisone (1948) provided proof-of-concept for anti-inflammatory effects but exhibited excessive mineralocorticoid activity. The introduction of the 1,2-unsaturated bond in prednisolone (1956) enhanced glucocorticoid specificity, while dexamethasone (1958) demonstrated the potency gains from 9α-fluorination and 16α-methylation. However, fluorination often exacerbated metabolic disturbances. This led to the exploration of non-fluorinated alternatives, culminating in the 1980s–1990s generation where chlorine substituents replaced fluorine atoms. The 9,21-dichloro configuration in mometasone furoate’s core structure emerged as a strategic innovation, balancing high receptor affinity with reduced systemic toxicity [4] [5]. The synthesis of 9,21-dichloro-11β-hydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate specifically addressed two evolutionary goals: 1) Metabolic stability: The C16α-methyl group impedes CYP3A4-mediated 6β-hydroxylation, a primary deactivation pathway for earlier glucocorticoids [5]. 2) Receptor binding optimization: The C21-chloroacetyl moiety and C17α-furan carboxylate ester create hydrophobic interactions with GR ligand-binding domains, increasing binding affinity tenfold over cortisol [6].
Table 1: Structural Evolution Leading to Modern Glucocorticoids
Compound | Key Structural Modifications | Molecular Formula | Molecular Weight | Primary Advancement |
---|---|---|---|---|
Cortisol (1940s) | None (natural hormone) | C₂₁H₃₀O₅ | 362.46 | Baseline activity |
Prednisolone (1956) | Δ1,2 double bond | C₂₁H₂₈O₅ | 360.44 | Enhanced potency/reduced MC activity |
Dexamethasone (1958) | 9α-F, 16α-Me | C₂₂H₂₉FO₅ | 392.47 | High potency but metabolic side effects |
Mometasone Furoate Core (1980s) | 9,21-diCl, 16α-Me, 17α-furoate | C₂₇H₃₀Cl₂O₆ | 521.43 | High potency + reduced systemic toxicity |
Impurity S (16-epi isomer) | 16β-Me instead of 16α-Me | C₂₇H₃₀Cl₂O₆ | 521.43 | Receptor affinity loss [1] [3] |
The therapeutic optimization of glucocorticoids necessitated synthesizing and evaluating structural analogues of this core compound. These derivatives typically vary in stereochemistry or substituent groups, enabling structure-activity relationship (SAR) studies critical for drug design. Three experimentally characterized analogues include: - 16-epi-Mometasone Furoate (Impurity S): The 16β-methyl epimer exhibits significantly reduced glucocorticoid receptor affinity due to suboptimal positioning of the methyl group within the GR ligand-binding pocket. This stereoisomer (CAS 2231764-75-1) serves as a pharmacologically inactive impurity (Mometasone Furoate Impurity S) [1] [3]. - Mometasone Furoate Impurity H: Characterized by retention of the 21-hydroxyl group instead of the 21-chloro substituent (CAS 148596-90-1). This modification decreases the compound’s lipophilicity and weakens its interaction with hydrophobic GR sub-pockets, reducing potency [2] [4]. - Mometasone Furoate Impurity E: The 11β,17α-di-furoate ester derivative (CAS 1370190-33-2) represents an over-esterified synthetic byproduct. The additional ester group at C11 sterically hinders the critical 11β-hydroxyl group’s hydrogen bonding with GR Asn564, abolishing receptor activation [4] [7].
Table 2: Impact of Structural Variations on Glucocorticoid Activity
Analogue | Modification | CAS Number | Molecular Weight | Effect on Glucocorticoid Activity |
---|---|---|---|---|
Target Compound | None (16α-Me, 21-Cl, 17α-furoate) | 83919-23-7 | 521.43 | Reference (high potency) |
Impurity S (16-epi isomer) | 16β-methyl | 2231764-75-1 | 521.43 | ~90% reduction due to stereoinversion [3] |
Impurity H | 21-hydroxy instead of 21-chloro | 148596-90-1 | 502.98 | Reduced lipophilicity & receptor binding [2] |
Impurity E | 11β-furoate + 17α-furoate | 1370190-33-2 | 615.50 | Complete loss (blocked 11β-OH interaction) [7] |
The target compound integrates four strategic pharmacophoric elements essential for modern glucocorticoid design: 1. Δ1,4-Diene-3-one system (A-ring): This conjugated enone structure (shared with prednisolone) enhances binding affinity by optimizing hydrogen bonding with GR Gln570 and Arg611 residues. Spectrophotometric analyses confirm its role in electron delocalization, detectable via UV absorbance at 240 nm [5]. 2. 9α,21-Dichlorination: The 9α-chloro group mimics 9α-fluorination’s electrostatic effects but with reduced CYP450 induction. The 21-chloroacetyl moiety enhances membrane permeability and resists hepatic reduction more effectively than hydroxyl or carboxyl groups [4] [6]. 3. 16α-Methyl group: This β-oriented methyl substituent projects into a hydrophobic GR cavity (near Phe623 and Met639), increasing binding energy by ~2.3 kcal/mol. Concurrently, it sterically blocks 17β-ketoreductase metabolism, prolonging half-life [5] [6]. 4. 17α-Furan-2-carboxylate ester: Compared to earlier esters (e.g., valerate), the planar, aromatic furan ring engages in π-stacking with GR Phe623 and hydrophobic interactions with Leu753. This ester also confers high substrate affinity for esterases in target tissues (e.g., skin, lungs), enabling localized activation [5] [6].
Table 3: Essential Pharmacophoric Features and Their Roles
Pharmacophoric Element | Structural Role | Biological Consequence |
---|---|---|
11β-Hydroxyl | Hydrogen bond donor to GR Asn564 | Necessary for receptor activation; esterification ablates activity |
Δ1,4-Diene-3-one | Enhanced planarity and resonance stabilization | Increases binding affinity 5–10x vs. saturated analogues |
9α-Chloro | Electronegative substituent orienting C11-OH | Mimics 9α-F without inducing CYP3A4 |
16α-Methyl | β-oriented hydrophobic bulk | Blocks 17-ketoreduction; adds hydrophobic GR contacts |
17α-Furan-2-carboxylate | Aromatic ester enabling π-interactions | Enhances GR binding; tissue-specific esterase hydrolysis |
21-Chloroacetyl | Halogenated acetyl group | Optimizes logP (2.1); stabilizes against phase I metabolism |
This compound’s pharmacophore represents a harmonization of steric, electronic, and metabolic considerations. Its furan carboxylate ester, in particular, exemplifies a shift toward tissue-targeted ester hydrolysis—activating the drug preferentially at inflammatory sites rather than systemically [5]. Meanwhile, the 16α-methyl/9,21-dichloro configuration achieves what fluorinated glucocorticoids could not: dissociation of therapeutic efficacy from osteoporotic and glycemic adverse effects, albeit through mechanisms still under investigation [6]. Future research directions include exploiting this scaffold for dissociated GR agonists that selectively transrepress inflammatory genes without transactivating metabolic genes.
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7